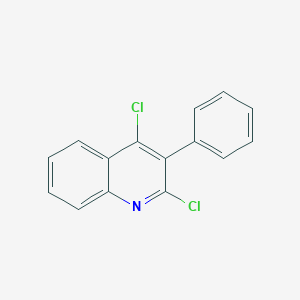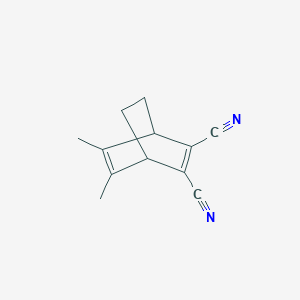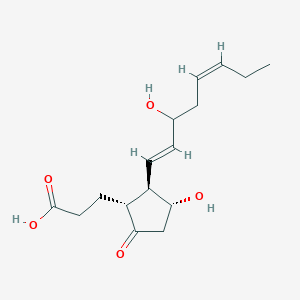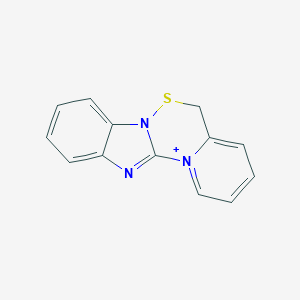
8-羟基喹啉-7-羧酸
概述
描述
8-Hydroxyquinoline-7-carboxylic acid (8HQC) is an important chemical compound that has been used in a variety of applications. It is a highly reactive compound with a wide range of uses in the laboratory and in industry. 8HQC is an organic compound with the molecular formula C8H6N2O3, and it is a white crystalline solid. It is used in a variety of laboratory experiments, and it is also used in industrial processes. 8HQC has many advantages over other compounds, and it has been used in a variety of scientific research applications.
科学研究应用
抗菌活性
8-羟基喹啉-7-羧酸及其衍生物具有广泛的抗菌活性。它们已被证明对各种细菌菌株有效,包括革兰氏阳性菌和革兰氏阴性菌。 该化合物螯合金属离子的能力在其抗菌机制中起着至关重要的作用,因为它可以破坏微生物细胞内的金属离子稳态,从而导致其死亡 .
抗癌剂
研究表明,8-羟基喹啉-7-羧酸衍生物可以作为有效的抗癌剂。它们通过诱导凋亡和抑制血管生成来干扰癌细胞的增殖。 这些化合物已被研究用于其对不同类型癌症的有效性,包括乳腺癌、肺癌和结肠癌 .
神经保护剂
8-羟基喹啉-7-羧酸的螯合特性也使其成为神经保护的候选药物,特别是在阿尔茨海默病等金属离子失调相关的疾病中。 通过与过量的金属离子结合,这些化合物可以减少氧化应激和β-淀粉样蛋白聚集,而这些是神经退行性疾病的关键因素 .
抗真菌应用
8-羟基喹啉-7-羧酸衍生物已显示出作为抗真菌剂的良好效果。它们通过破坏真菌细胞膜的完整性和抑制真菌生长的必需酶来起作用。 这使得它们成为治疗念珠菌病等真菌感染的潜在候选药物 .
沙眼衣原体感染的治疗
该化合物已被探索用于其在治疗沙眼衣原体感染中的潜力。 它通过抑制细菌生命周期中必需蛋白质的合成来干扰细菌的生命周期,使其成为治疗这种性传播感染的有希望的治疗剂 .
抑制结核分枝杆菌
8-羟基喹啉-7-羧酸衍生物已被研究用于其对结核分枝杆菌的活性。 它们对导致结核病的细菌表现出抑制作用,为开发新的抗结核药物提供了潜在途径 .
作用机制
Target of Action
8-Hydroxyquinoline-7-carboxylic acid (8-HQCA) is a derivative of 8-Hydroxyquinoline, a privileged structure known to bind to a diverse range of targets with high affinities . The primary targets of 8-HQCA are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic biotargets for various human diseases . These enzymes play crucial roles in several biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
8-HQCA interacts with its targets by acting as an inhibitor. It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This interaction results in the inhibition of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 8-HQCA affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the epigenetic processes governed by these enzymes . For instance, the inhibition of histone lysine demethylases can affect gene expression and cellular differentiation .
Pharmacokinetics
It’s worth noting that one of its related compounds, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 8-HQCA, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 8-HQCA’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, 8-HQCA can influence epigenetic processes and potentially impact various cellular functions .
Action Environment
The action, efficacy, and stability of 8-HQCA can be influenced by various environmental factors. For instance, pH can affect the compound’s binding ability towards Fe2+ and Fe3+ . More research is needed to fully understand how other environmental factors might influence the action of 8-HQCA.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
未来方向
生化分析
Biochemical Properties
8-Hydroxyquinoline-7-carboxylic acid is known to interact with various enzymes and proteins. For instance, it has been identified as an effective broad-spectrum inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biochemical reactions, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Cellular Effects
The effects of 8-Hydroxyquinoline-7-carboxylic acid on cells are diverse and significant. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-7-carboxylic acid exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
属性
IUPAC Name |
8-hydroxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIAZVFJRYLCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282700 | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19829-79-9 | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19829-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-7-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)


![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

